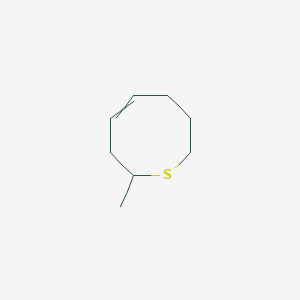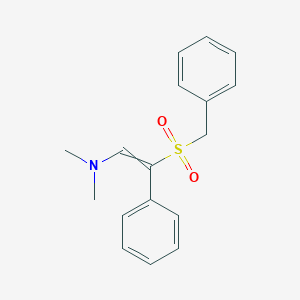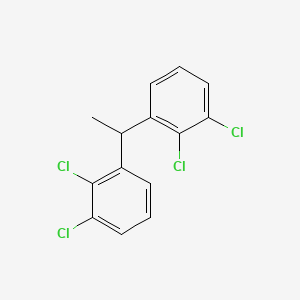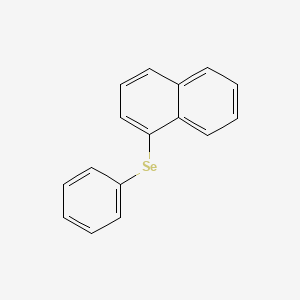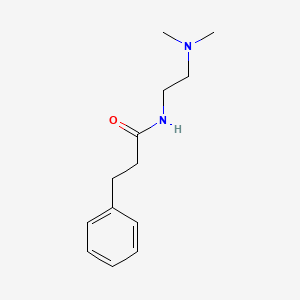
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene is a complex organic compound characterized by its unique structure, which includes a methanoazulene core with chlorine substituents at positions 5 and 7. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by chlorination to introduce the chlorine atoms at the specified positions. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are employed to facilitate the cyclization and chlorination steps efficiently.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloalkanes: Compounds like cyclohexane and cyclopentane share structural similarities but lack the chlorine substituents and methanoazulene core.
Methanoazulenes: Other methanoazulene derivatives with different substituents can be compared to highlight the unique properties conferred by the chlorine atoms.
Uniqueness
The presence of chlorine atoms at positions 5 and 7 in 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
64140-93-8 |
|---|---|
Molecular Formula |
C11H14Cl2 |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
8,10-dichlorotricyclo[5.3.1.02,6]undec-8-ene |
InChI |
InChI=1S/C11H14Cl2/c12-10-5-11(13)9-4-8(10)6-2-1-3-7(6)9/h5-10H,1-4H2 |
InChI Key |
HIMXKZJCKBWLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


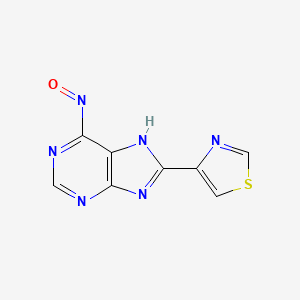


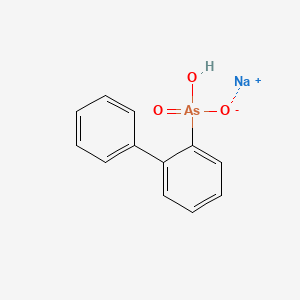

![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)
